N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features and potential biological applications. The compound is recognized for its triazole moiety, which is significant in medicinal chemistry, particularly in the development of antifungal and anticancer agents. Its chemical structure includes a chlorophenyl group, a trifluoromethyl group, and a thioacetamide functional group.
This compound falls under the classification of thiazole derivatives and triazole-based compounds. It is primarily studied within the context of pharmaceutical chemistry due to its potential therapeutic applications.
The synthesis of N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be approached through several synthetic routes involving the formation of key intermediates. A common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
The molecular formula for N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is . Its molecular weight is approximately 426.89 g/mol.
Key Structural Features:
The compound's structural data can be represented using various notations:
C1=CC=C(C=C1Cl)C(=O)N(C(=S)C(=O)N(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(F)(F)F)
InChI=1S/C21H18ClF3N2S/c22-16-8-6-14(7-9-16)20(28)27(25)24(21(29)30)23(19(26)17(31)12(18(32)33))11(10(15)13(18))
N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions typical of amides and thioesters:
Reaction conditions such as solvent choice and temperature significantly influence the outcome and yield of these reactions. Monitoring these reactions typically involves chromatographic techniques.
The mechanism of action for N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide primarily involves its interaction with biological targets at the cellular level:
Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that this compound may have similar therapeutic potential.
N-(2-Chlorophenyl)-2-((4-phenyl-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is typically a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.
Key chemical properties include:
This compound has potential applications in medicinal chemistry as an anticancer agent due to its structural features that allow it to interact with biological targets effectively. Additionally, its triazole component suggests possible antifungal properties. Research into its efficacy against various cancer cell lines continues to expand its applicability in pharmacology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1